4,4-Difluoro-1-piperidin-4-ylmethylpiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-piperidin-4-ylmethylpiperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached to the 4th carbon atom in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.054 g/mL at 25 °C and a refractive index (n20/D) of 1.403 . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Functionalized Piperidines
4,4-Difluoro-1-piperidin-4-ylmethylpiperidine is used as a building block in the synthesis of functionalized piperidines, which are crucial in pharmaceutical and agrochemical chemistry. A study by Surmont et al. (2009) discusses the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination, highlighting the importance of this compound in creating structurally diverse piperidines (Surmont et al., 2009).
Catalyst for Cationic Cyclisations
Haskins and Knight (2002) demonstrated the use of trifluoromethanesulfonic acid as a catalyst to induce 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This highlights the role of fluorinated piperidines as intermediates in the formation of polycyclic systems (Haskins & Knight, 2002).
In Synthesis of Neuroleptic Agents
Nakatsuka et al. (1981) discussed the synthesis of a neuroleptic agent using a fluorinated piperidine derivative. The compound synthesized, ID-4708-(piperidine-14 C), was used for metabolic studies, demonstrating the compound's relevance in medicinal chemistry (Nakatsuka, Kawahara, & Yoshitake, 1981).
Fluorinated Piperidines in Receptor Ligand Development
Van Niel et al. (1999) reported on the development of 5-HT1D receptor ligands, using fluorinated piperidines. Their study showed how fluorination affects the basicity and pharmacokinetics of these ligands, which is crucial for their role in receptor-targeted drug development (Van Niel et al., 1999).
Dearomatization-Hydrogenation of Fluoropyridines
Nairoukh et al. (2019) described a process for the one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, enabling the formation of all-cis-(multi)fluorinated piperidines. This methodology highlights the compound's role in synthesizing fluorinated piperidines, which are extensively used in pharmaceuticals and agrochemicals (Nairoukh, Wollenburg, Schlepphorst, Bergander, & Glorius, 2019).
Safety and Hazards
Future Directions
The future directions for research on “4,4-Difluoro-1-piperidin-4-ylmethylpiperidine” could potentially involve further exploration of its biological activity, particularly in relation to its potential as a DPP-4 inhibitor. This could have implications for the treatment of conditions like type 2 diabetes .
Properties
IUPAC Name |
4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMXCQULNQHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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